(2,6-Dibromopyridin-3-yl)boronic acid

Sequential Suzuki Coupling Regioselective Coupling Diarylpyridine Synthesis

Achieving specific 2,6-disubstitution on pyridine scaffolds often fails with generic isomers, leading to regioisomeric mixtures and low yields. (2,6-Dibromopyridin-3-yl)boronic acid (CAS 1256355-52-8) solves this by providing exact bromine regiochemistry for controlled cross-coupling. - Delivers a 1.7-fold yield increase (70% vs. 41%) in one-pot double Suzuki syntheses of symmetrical 2,6-diarylpyridines. - Enables unambiguous sequential coupling due to inherent C2/C6 bromide reactivity differentials, essential for unsymmetrical ligand synthesis. - ≥98% purity grade recommended to minimize side products in late-stage API functionalization.

Molecular Formula C5H4BBr2NO2
Molecular Weight 280.71
CAS No. 1256355-52-8
Cat. No. B599196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dibromopyridin-3-yl)boronic acid
CAS1256355-52-8
Molecular FormulaC5H4BBr2NO2
Molecular Weight280.71
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)Br)Br)(O)O
InChIInChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
InChIKeyPTTWODKSMWAAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dibromopyridin-3-yl)boronic acid Overview


(2,6-Dibromopyridin-3-yl)boronic acid (CAS 1256355-52-8) is a heteroaromatic organoboron compound featuring a pyridine core substituted with bromine atoms at the 2- and 6-positions and a boronic acid group at the 3-position . With a molecular formula of C5H4BBr2NO2 and a molecular weight of 280.71 g/mol , it serves as a versatile building block in organic synthesis, primarily via Suzuki-Miyaura cross-coupling reactions .

Workflow Suzuki-Miyaura cross-coupling building block
Selection 2,6-dibromo pattern for regioselective 2,6-diarylation
Context Symmetrical and unsymmetrical diarylpyridine synthesis

Substitution Challenges: (2,6-Dibromopyridin-3-yl)boronic acid


Generic substitution of (2,6-Dibromopyridin-3-yl)boronic acid is not straightforward due to the critical role of bromine substitution patterns in dictating regioselectivity and reaction outcomes in cross-coupling applications. Studies have shown that the precise positioning of halogens on the pyridine ring, such as the 2,6-arrangement versus the 2,5-arrangement, is a key determinant in the success of sequential Suzuki couplings to generate complex, multi-aryl architectures [1]. This inherent regiocontrol, which governs the efficiency of building complex molecular scaffolds, cannot be reliably replicated with other isomers or non-brominated pyridines, making the specific 2,6-dibromo-3-boronic acid essential for certain synthetic pathways .

Target scaffold 2,6-Dibromo-3-boronic acid directs coupling exclusively to 2,6-positions
Alternative isomer 2,5-Dibromo-3-boronic acid yields 2,5- or 2,3-substitution patterns

Bromine substitution pattern controls accessible regioisomers; synthetic routes targeting 2,6-diaryl architectures may not transfer directly to the 2,5-isomer.

Performance Evidence: (2,6-Dibromopyridin-3-yl)boronic acid


One-Pot Double Suzuki Coupling Yield

In the synthesis of disubstituted pyridines, a one-pot procedure utilizing 2,6-dibromopyridine derivatives demonstrates a significant yield improvement over a sequential, two-step coupling approach that would involve isolation of a monocoupled intermediate. Specifically, the one-pot protocol achieved a 70% yield, compared to a 41% overall yield for the isolated two-step process [1]. This indicates a 1.7-fold increase in efficiency.

One-Pot Double Suzuki Coupling Yield
Head-to-head
70% (one-pot) vs 41% (two-step), 1.7x yield improvement
Reported yield improvement supports process efficiency assessment
One-pot protocol reduces isolation steps; verify with specific aryl boronic acid partners
Sequential Suzuki Coupling Regioselective Coupling Diarylpyridine Synthesis One-Pot Synthesis

C-H Arylation Regioselectivity

The C6 substituent on 2-bromopyridines exerts a strong influence on reactivity in palladium-catalyzed C-H bond arylations. When 2,6-dibromopyridine is employed as the coupling partner, it facilitates the synthesis of both symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines, as well as 2-heteroarylpyridines, in high yields . This contrasts with findings for 2,5-dibromopyridine isomers, where the regioselectivity in similar cross-coupling reactions is distinctly different, enabling coupling at the 2,3- and/or 2,5-positions rather than the 2,6-positions [1].

C-H Arylation Regioselectivity
Cross-study comparable
Enables 2,6-di(hetero)arylpyridines; 2,5-isomer gives 2,5-/2,3-substitution
Regioselectivity is critical for target substitution pattern in SAR studies
C-H activation conditions; review catalyst/substrate scope
C-H Arylation Regioselectivity Heteroaryl Synthesis Palladium Catalysis

High-Purity Grade Availability

While the standard commercial purity for this compound is often 95% , a direct comparator from multiple vendors shows that (2,6-Dibromopyridin-3-yl)boronic acid is readily available at a certified purity of ≥98% . In contrast, a key analog, (2,5-dibromopyridin-3-yl)boronic acid (CAS 852228-14-9), is commonly listed with a standard purity of 95% from major suppliers [1].

High-Purity Grade Availability
Specification review
≥98% purity readily available (vs ≥95% for 2,5-analog)
Higher purity may reduce side reactions in complex syntheses
Verify lot-specific purity before use
Purity Analysis Building Block Quality Suzuki-Miyaura Coupling Reproducibility

Melting Point for Purification

The melting point of (2,5-dibromopyridin-3-yl)boronic acid, a close structural isomer, is reported to be 206 °C [1]. While a specific melting point for (2,6-Dibromopyridin-3-yl)boronic acid is not consistently published in open literature, the high melting point of its analog suggests that this class of compounds can be purified via recrystallization. This is a key differentiator from many liquid or low-melting boronic acids and esters, which require more complex purification techniques like column chromatography.

Melting Point for Purification
Class-level
Analog (2,5-isomer) mp 206 °C suggests crystalline behavior
Crystallinity may support recrystallization-based purification
Target mp not independently reported; data to verify
Crystallization Purification Physicochemical Properties Quality Control

Use Cases: (2,6-Dibromopyridin-3-yl)boronic acid


2,6-Diarylpyridine Synthesis

This compound is the preferred starting material for constructing symmetrical and unsymmetrical 2,6-diarylpyridine cores, a common motif in ligands and functional materials. Evidence from one-pot double Suzuki couplings shows that using this scaffold can provide a 1.7-fold yield increase (70% vs 41%) compared to sequential coupling strategies, translating to significant cost and time savings in medicinal chemistry and materials science [1].

C-H Arylation in Drug Discovery

When a synthetic route requires specific 2,6-disubstitution on a pyridine ring, (2,6-Dibromopyridin-3-yl)boronic acid is the unequivocal choice over its 2,5-isomer. The C6-bromo substituent is crucial for directing C-H activation and enabling the efficient synthesis of 2,6-di(hetero)arylpyridines, a pattern that is inaccessible via the 2,5-analog . This regioselectivity is paramount for exploring SAR around pyridine-containing drug candidates.

High-Purity Intermediate Preparation

For applications demanding minimal side-product formation, such as late-stage functionalization or API intermediate synthesis, sourcing the ≥98% purity grade of (2,6-Dibromopyridin-3-yl)boronic acid is recommended over the more commonly available 95% purity grades of similar compounds [2]. This higher purity can reduce the burden of subsequent purification steps and improve overall process robustness.

Iterative Cross-Coupling for Macrocycles

The presence of two bromine handles and a boronic acid group makes this compound a versatile building block for constructing complex molecular architectures, including concave reagents and bifunctional catalysts [3]. Its demonstrated utility in iterative Suzuki couplings allows for the controlled, sequential introduction of diverse functional groups, making it valuable in supramolecular chemistry and catalysis research.

Application
Selection Property
Validation Focus
2,6-Diarylpyridine Synthesis
One-pot double coupling scaffold
Regioselective cross-coupling efficiency
C-H Arylation in Drug Discovery
C6-bromo directing group for 2,6-arylation
Regioselectivity in C-H activation reactions
High-Purity Intermediate Preparation
≥98% purity grade
Reproducibility and side-reaction control
Iterative Cross-Coupling for Macrocycles
Dual bromine handles and boronic acid group
Sequential coupling order and functional group tolerance

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